molecular formula C6H9NO2 B14147251 Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)- CAS No. 259097-27-3

Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)-

Katalognummer: B14147251
CAS-Nummer: 259097-27-3
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: JVQYREJHQUMPGF-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its rigid, three-dimensional framework, which imparts distinct chemical and physical properties. The spiro[2.2]pentane core is a bicyclic system where two cyclopropane rings share a single carbon atom, creating a highly strained and reactive structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- typically involves multistep organic reactions. One common method includes the reaction of spiro[2.2]pentane-1-carboxylic acid with oxalyl dichloride in dichloromethane at 0°C for 0.5 hours, followed by the addition of tert-butyl (3S)-3-[4-(2-(4-amino-2,3-difluoro-phenoxy)-3-pyridyl)pyrimidin-2-yl]amino]piperidine-1-carboxylate with pyridine in dichloromethane at 25°C for 1 hour .

Industrial Production Methods

Industrial production methods for spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl dichloride, pyridine, and various amines. Reaction conditions often involve controlled temperatures and solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

Spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis due to its unique spirocyclic structure.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[2.2]pentane-1-carboxylic acid: Shares the spirocyclic core but lacks the amino group.

    Spiro[2.2]pentane-1-carboxylic acid, 1-hydroxy-: Similar structure with a hydroxyl group instead of an amino group.

Uniqueness

Spiro[2.2]pentane-1-carboxylic acid, 1-amino-, (1R)- is unique due to its specific functional groups and stereochemistry, which impart distinct reactivity and potential biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

259097-27-3

Molekularformel

C6H9NO2

Molekulargewicht

127.14 g/mol

IUPAC-Name

(2R)-2-aminospiro[2.2]pentane-2-carboxylic acid

InChI

InChI=1S/C6H9NO2/c7-6(4(8)9)3-5(6)1-2-5/h1-3,7H2,(H,8,9)/t6-/m0/s1

InChI-Schlüssel

JVQYREJHQUMPGF-LURJTMIESA-N

Isomerische SMILES

C1CC12C[C@@]2(C(=O)O)N

Kanonische SMILES

C1CC12CC2(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.